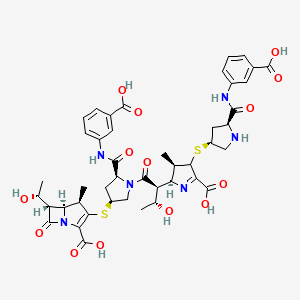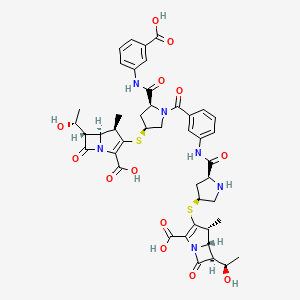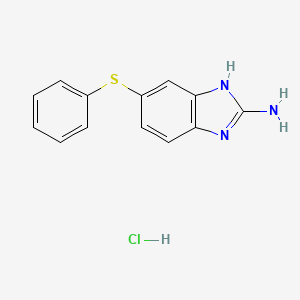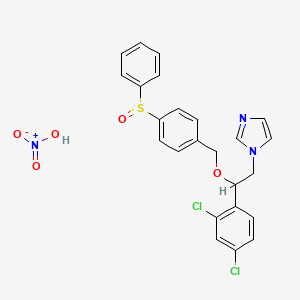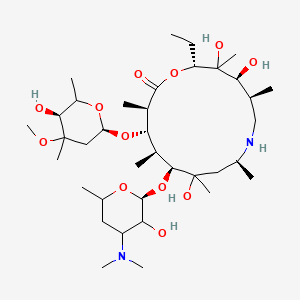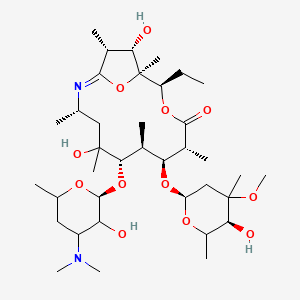
Lamotrigine Dimer Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Lamotrigine Dimer Impurity 1 involves the reaction of Lamotrigine with specific reagents under controlled conditions. The synthetic route typically includes the use of dichlorobenzamide derivatives and triazine intermediates. Industrial production methods often involve multi-step synthesis processes, including purification and isolation steps to ensure the purity of the final product .
Chemical Reactions Analysis
Lamotrigine Dimer Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lamotrigine Dimer Impurity 1 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Lamotrigine formulations.
Analytical Chemistry: It is used in method validation and stability studies to identify and quantify impurities in pharmaceutical products.
Toxicology Studies: It is used to assess the genotoxic potential of impurities in drug substances.
Biological Research: It is used to study the pharmacokinetics and metabolism of Lamotrigine and its related compounds
Mechanism of Action
The mechanism of action of Lamotrigine Dimer Impurity 1 is not well-documented. it is related to Lamotrigine, which inhibits the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition helps in stabilizing neuronal membranes and reducing the frequency of seizures .
Comparison with Similar Compounds
Lamotrigine Dimer Impurity 1 can be compared with other impurities and related compounds of Lamotrigine, such as:
Lamotrigine Impurity A: 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Lamotrigine Impurity B: (E)-2-(2,3-dichlorophenyl)-2-(guanidinimino)acetonitrile
Lamotrigine Impurity C: (2Z)-2-(Diaminomethylidene)-diazanylideneacetonitrile
Lamotrigine Impurity D: 3,5-Didesamino-3,5-dioxo Lamotrigine
This compound is unique due to its dimeric structure, which distinguishes it from the monomeric impurities listed above .
Properties
CAS No. |
1797983-48-2 |
|---|---|
Molecular Formula |
C19H14Cl4N10 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
3-N-[[[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]amino]methyl]-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C19H14Cl4N10/c20-10-5-1-3-8(12(10)22)14-16(24)28-18(32-30-14)26-7-27-19-29-17(25)15(31-33-19)9-4-2-6-11(21)13(9)23/h1-6H,7H2,(H3,24,26,28,32)(H3,25,27,29,33) |
InChI Key |
CYUQLZBLSXKYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NCNC3=NC(=C(N=N3)C4=C(C(=CC=C4)Cl)Cl)N)N |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
177-179°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-[[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-amino]methylamino]-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


